Substituent Regiochemistry: 2,4-Dichlorobenzyl vs. 2-Chlorobenzyl vs. 2,4-Dichlorophenyl – Physicochemical Divergence
The target compound (2,4-dichlorobenzyl; CAS 603067-72-7; MW 269.13, formula C12H10Cl2N2O) differs fundamentally from its closest commercially available analogs: 3-(2-chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-85-2; MW 234.68, C12H11ClN2O) and 3-(2,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-77-2; MW 255.10, C11H8Cl2N2O) . The benzyl linker in the target confers an additional methylene spacer absent in the dichlorophenyl analog, altering both molecular flexibility and electronic conjugation with the isoxazole ring. The second chlorine atom relative to the monochloro analog adds 34.45 Da and increases lipophilicity (estimated ΔlogP ≈ +0.7–0.9) . No direct head-to-head biological comparison among these three compounds has been published, but class-level SAR from pyrrolo-isoxazole literature indicates that both halogen count and linker length are critical determinants of target binding [1].
| Evidence Dimension | Molecular weight, molecular formula, and estimated lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 269.13; C12H10Cl2N2O; SMILES: c1cc(c(cc1Cl)Cl)Cc2c3c(on2)NCC3 |
| Comparator Or Baseline | 3-(2-Chlorobenzyl) analog: MW 234.68, C12H11ClN2O. 3-(2,4-Dichlorophenyl) analog: MW 255.10, C11H8Cl2N2O |
| Quantified Difference | ΔMW = +34.45 Da vs. monochloro analog; +14.03 Da vs. dichlorophenyl analog; estimated ΔlogP ≈ +0.7–0.9 vs. monochloro analog |
| Conditions | Calculated and vendor-reported physicochemical data |
Why This Matters
In procurement for medicinal chemistry campaigns, the 2,4-dichlorobenzyl substitution pattern provides a distinct physicochemical profile that cannot be replicated by the monochloro or phenyl-linked analogs, directly impacting solubility, permeability, and protein-binding predictions.
- [1] Anand P, et al. Pyrrolo-isoxazole: a key molecule with diverse biological actions. Mini-Reviews in Medicinal Chemistry, 2014. View Source
